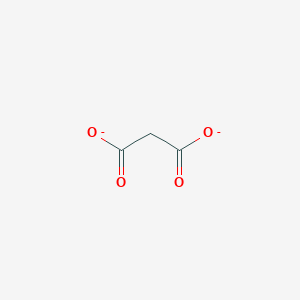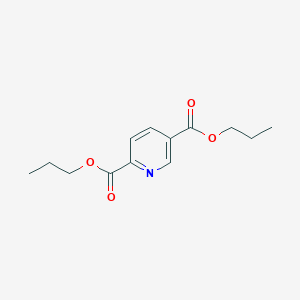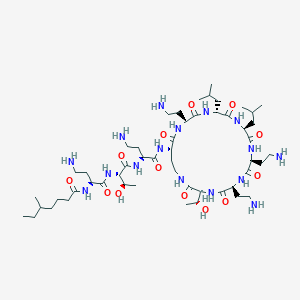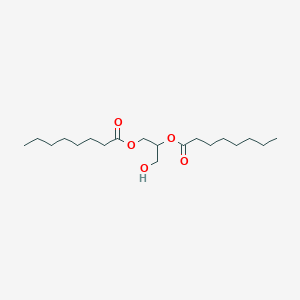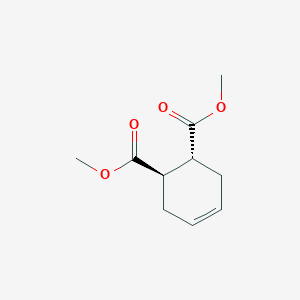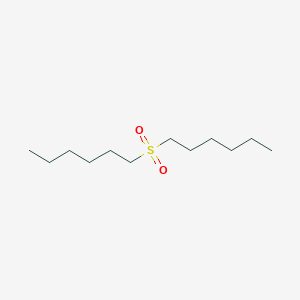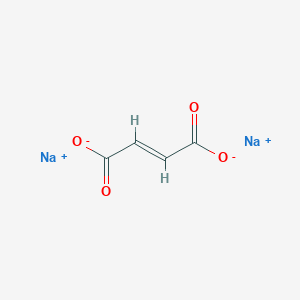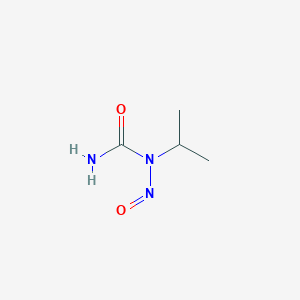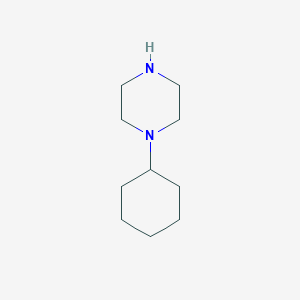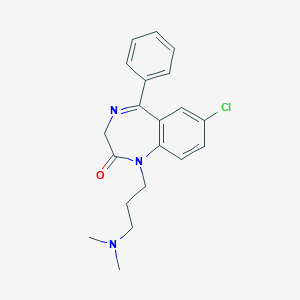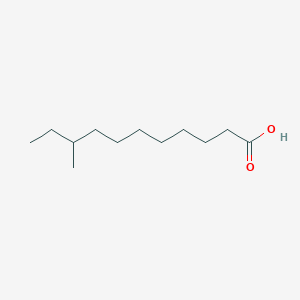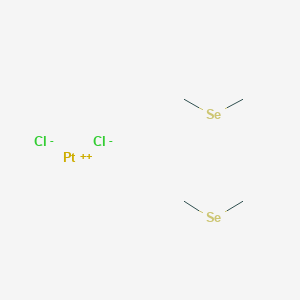
Platinum, dichlorobis(methylselenide)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, dichlorobis(methylselenide)-, cis- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a platinum-based drug that has shown promising results in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Platinum, dichlorobis(methylselenide)-, cis- has been extensively studied for its potential applications in various fields, including cancer research, drug development, and nanotechnology. In cancer research, this compound has shown promising results in the treatment of various types of cancer, including ovarian, lung, and breast cancer. It has been found to be more effective than cisplatin, a commonly used platinum-based drug, in inhibiting cancer cell growth and inducing apoptosis.
Wirkmechanismus
The mechanism of action of platinum, dichlorobis(methylselenide)-, cis- involves the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription. This ultimately results in the induction of apoptosis in cancer cells. The compound has also been found to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in cancer cell survival.
Biochemische Und Physiologische Effekte
Platinum, dichlorobis(methylselenide)-, cis- has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. The compound has also been found to inhibit the activity of several enzymes involved in cancer cell survival, including thioredoxin reductase and glutathione peroxidase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of platinum, dichlorobis(methylselenide)-, cis- for lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for use in cancer research and drug development. However, the compound has several limitations, including its poor solubility in non-polar solvents and its potential toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for the research and development of platinum, dichlorobis(methylselenide)-, cis-. One of the main areas of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the development of new derivatives of the compound that can overcome its limitations and improve its efficacy. Additionally, the use of platinum, dichlorobis(methylselenide)-, cis- in nanotechnology and imaging applications is an area of growing interest.
Synthesemethoden
The synthesis of platinum, dichlorobis(methylselenide)-, cis- involves the reaction of cisplatin with methylselenol in the presence of hydrochloric acid. The resulting compound is a yellow crystalline powder that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
18252-65-8 |
|---|---|
Produktname |
Platinum, dichlorobis(methylselenide)-, cis- |
Molekularformel |
2C2H6Se.Cl2Pt |
Molekulargewicht |
484.1 g/mol |
IUPAC-Name |
methylselanylmethane;platinum(2+);dichloride |
InChI |
InChI=1S/2C2H6Se.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
HTAJIGBWCKQQJL-UHFFFAOYSA-L |
SMILES |
C[Se]C.C[Se]C.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
C[Se]C.C[Se]C.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



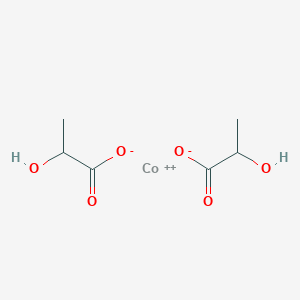
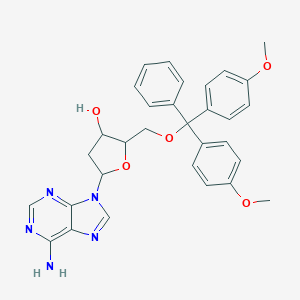
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
